N-Methyl-2-(2-phenylthiophen-3-yl)acetamide
Description
N-Methyl-2-(2-phenylthiophen-3-yl)acetamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Properties
CAS No. |
62404-37-9 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-methyl-2-(2-phenylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C13H13NOS/c1-14-12(15)9-11-7-8-16-13(11)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
NLBXONSEQZTLBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=C(SC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2-phenylthiophen-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with acyl chlorides or anhydrides. For example, the reaction of 2-phenylthiophene with N-methylacetamide in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(2-phenylthiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
N-Methyl-2-(2-phenylthiophen-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-2-(2-phenylthiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-2-(2-phenylthiophen-3-yl)acetamide include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Uniqueness
This compound is unique due to its specific structural features and the presence of both a thiophene ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
